molecular formula C9H8N2O B1582592 2-methyl-2H-indazole-3-carbaldehyde CAS No. 34252-54-5

2-methyl-2H-indazole-3-carbaldehyde

Cat. No.: B1582592
CAS No.: 34252-54-5
M. Wt: 160.17 g/mol
InChI Key: SMWLSZQHLMZHHV-UHFFFAOYSA-N
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Description

2-methyl-2H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The compound features a fused benzene and pyrazole ring system with a methyl group at the 2-position and an aldehyde group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2H-indazole-3-carbaldehyde can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves scalable and cost-effective methods such as transition metal-catalyzed reactions and reductive cyclization. These methods offer high yields and minimal byproduct formation, making them suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The indazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nucleophilic substitution reactions can involve nucleophiles like amines.

Major Products Formed

    Oxidation: 2-methyl-2H-indazole-3-carboxylic acid.

    Reduction: 2-methyl-2H-indazole-3-methanol.

    Substitution: Various substituted indazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

2-Methyl-2H-indazole-3-carbaldehyde serves as a precursor for synthesizing new indazole derivatives with potential therapeutic applications. Its structure allows for modifications that can lead to compounds with enhanced biological activity.

  • Anticandidal Activity : Research has shown that certain indazole derivatives exhibit significant activity against Candida species, including Candida albicans and Candida glabrata. For instance, the synthesis of 2,3-diphenyl-2H-indazole derivatives has led to compounds demonstrating effective anticandidal properties .

Organic Synthesis

The compound is utilized as a building block in organic synthesis due to its reactive aldehyde group. It can be transformed into more complex molecules that possess interesting biological or pharmacological properties.

Drug Discovery

The unique structural features of this compound make it an attractive scaffold in drug discovery research. The ability to modify its structure opens avenues for developing novel therapeutic agents targeting various diseases.

Case Studies and Research Findings

Several studies highlight the potential of this compound in various applications:

StudyFocusFindings
Synthesis of Indazole DerivativesDemonstrated that derivatives of this compound can be synthesized and evaluated for biological activity.
Anticandidal EvaluationIdentified several derivatives with significant activity against C. albicans and C. glabrata, suggesting structural modifications could enhance efficacy.
Microwave-Assisted SynthesisDeveloped a rapid method for synthesizing C3-formylated indazoles, facilitating drug discovery efforts by providing access to diverse compounds.

Comparison with Similar Compounds

2-methyl-2H-indazole-3-carbaldehyde can be compared with other indazole derivatives:

    1H-indazole-3-carbaldehyde: Similar structure but lacks the methyl group at the 2-position.

    2H-indazole-3-carbaldehyde: Similar structure but lacks the methyl group at the 2-position.

    2-methyl-1H-indazole-3-carbaldehyde: Similar structure but the nitrogen atom is in a different position.

The presence of the methyl group at the 2-position in this compound can influence its reactivity and biological activity, making it unique among indazole derivatives .

Biological Activity

2-Methyl-2H-indazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the indazole family, characterized by a five-membered ring structure containing two nitrogen atoms. The aldehyde functional group plays a crucial role in its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : This compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The inhibition of COX-2 leads to a reduction in pro-inflammatory mediators, suggesting potential anti-inflammatory properties.
  • Anticancer Activity : In vitro studies have demonstrated that this compound inhibits cell growth in various cancer cell lines, including colon and melanoma cells. This effect is likely mediated through the modulation of cell cycle progression and apoptosis.

Antimicrobial Activity

Recent studies have reported the antimicrobial properties of 2-methyl-2H-indazole derivatives against several pathogens. The compound has shown promising activity against:

  • Candida Species : In vitro tests indicated that certain derivatives exhibit significant antifungal activity against Candida albicans and Candida glabrata, with minimum inhibitory concentrations (MICs) as low as 1 mM .
  • Protozoal Infections : The compound has also been evaluated for its antiprotozoal activity against pathogens such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. Some derivatives were found to be more potent than the standard drug metronidazole, highlighting their potential as therapeutic agents for protozoal infections .

Data Table: Biological Activity Summary

Biological Activity Target Pathogen/Enzyme Activity Level Reference
COX-2 InhibitionHuman COX-2Moderate
Antifungal ActivityCandida albicansMIC = 1 mM
Antifungal ActivityCandida glabrataMIC = 3.807 mM
Antiprotozoal ActivityGiardia intestinalisIC50 < 1 µM
Antiprotozoal ActivityEntamoeba histolyticaIC50 < 1 µM
Antiprotozoal ActivityTrichomonas vaginalisIC50 < 1 µM

Case Studies

  • Anticandidal Evaluation : A study focused on the synthesis of various indazole derivatives, including this compound, highlighted its effectiveness against resistant strains of C. glabrata. The findings suggest that structural modifications can enhance antifungal potency .
  • Antiprotozoal Research : Another research project synthesized a series of indazole derivatives and assessed their activity against multiple protozoa. The results indicated that some compounds derived from 2-methyl-2H-indazole were significantly more effective than metronidazole, particularly against G. intestinalis and E. histolytica. .

Properties

IUPAC Name

2-methylindazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-11-9(6-12)7-4-2-3-5-8(7)10-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWLSZQHLMZHHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355907
Record name 2-methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34252-54-5
Record name 2-methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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